molecular formula C9H16O2S B14339015 Propanoic acid, 3-(cyclohexylthio)- CAS No. 106664-87-3

Propanoic acid, 3-(cyclohexylthio)-

Cat. No.: B14339015
CAS No.: 106664-87-3
M. Wt: 188.29 g/mol
InChI Key: UUXZAQWHAQVQJS-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(cyclohexylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a propanoic acid moiety attached to a cyclohexylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexylthiol with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods

Industrial production of propanoic acid, 3-(cyclohexylthio)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(cyclohexylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 3-(cyclohexylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simpler carboxylic acid with similar chemical properties.

    Cyclohexylthiol: Shares the cyclohexylthio group but lacks the carboxylic acid moiety.

    Sulfoxides and Sulfones: Oxidized derivatives of thiol-containing compounds.

Uniqueness

Propanoic acid, 3-(cyclohexylthio)- is unique due to the combination of the propanoic acid and cyclohexylthio groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

106664-87-3

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-cyclohexylsulfanylpropanoic acid

InChI

InChI=1S/C9H16O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11)

InChI Key

UUXZAQWHAQVQJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCC(=O)O

Origin of Product

United States

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